molecular formula C23H24N4O2S B10882944 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882944
M. Wt: 420.5 g/mol
InChI Key: SQOYWKFDGIIVGE-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a hydroxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzothiazole, 4-hydroxyphenyl ethylamine, and propyl hydrazine.

    Step 1: The initial step involves the formation of the pyrazolone core. This can be achieved by reacting propyl hydrazine with an appropriate diketone under acidic conditions to form the 2,4-dihydro-3H-pyrazol-3-one structure.

    Step 2: The benzothiazole ring is then introduced through a condensation reaction with the pyrazolone intermediate. This typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzothiazole-pyrazolone linkage.

    Step 3: The final step involves the attachment of the hydroxyphenyl ethylamine moiety. This is achieved through a Schiff base formation reaction, where the amine group reacts with an aldehyde or ketone group on the pyrazolone intermediate under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: Electrophilic substitution reactions can take place on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medically, the compound shows promise as a therapeutic agent

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. In biological systems, it can interact with receptors or signaling molecules, modulating cellular responses. The benzothiazole and pyrazolone moieties are key to its activity, as they can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the hydroxyphenyl group, in particular, allows for additional hydrogen bonding and electronic interactions, enhancing its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2S/c1-3-6-19-21(15(2)24-14-13-16-9-11-17(28)12-10-16)22(29)27(26-19)23-25-18-7-4-5-8-20(18)30-23/h4-5,7-12,26,28H,3,6,13-14H2,1-2H3

InChI Key

SQOYWKFDGIIVGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CC=C(C=C4)O)C

Origin of Product

United States

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